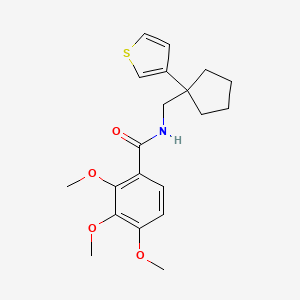

2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-23-16-7-6-15(17(24-2)18(16)25-3)19(22)21-13-20(9-4-5-10-20)14-8-11-26-12-14/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURJDTAIBFFJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Moiety: The cyclopentyl group is synthesized through a series of reactions, often starting with a cyclopentane derivative.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated cyclopentyl derivative.

Attachment of the Benzamide Core: The benzamide core, substituted with methoxy groups, is then attached to the cyclopentyl-thiophene intermediate through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, research into similar compounds has shown that modifications in the aromatic system can enhance cytotoxicity against various cancer cell lines. The presence of the thiophene group may play a role in increasing the compound's potency against tumor cells due to its ability to interact with biological targets involved in cell proliferation and apoptosis .

Neuropharmacological Effects

The cyclopentyl group in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The unique combination of methoxy groups may enhance lipophilicity, allowing better blood-brain barrier penetration .

Analgesic Properties

Preliminary studies on related compounds have indicated analgesic effects, suggesting that 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide could be evaluated for pain relief applications. Its structural similarity to known analgesics warrants further investigation into its mechanism of action and efficacy .

Study 1: Anticancer Activity

In a study published in 2024, researchers synthesized various benzamide derivatives and assessed their cytotoxic effects on breast cancer cell lines. The study found that compounds with similar substituents to this compound exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Study 2: Neuropharmacological Assessment

Another research effort focused on evaluating the neuropharmacological properties of cyclopentyl-substituted compounds. The findings suggested that these compounds could modulate serotonin receptors effectively, which is crucial for developing treatments for depression and anxiety disorders .

Study 3: Analgesic Evaluation

A comparative study assessed the analgesic effects of several benzamide derivatives. The results indicated that certain modifications led to enhanced pain relief compared to standard analgesics, positioning this compound as a candidate for further development .

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing benzamide scaffolds, cycloalkyl groups, or heterocyclic motifs. Key differences in substitution patterns, heterocycles, and molecular geometry are highlighted.

Substituent Positioning on the Benzamide Core

The 2,3,4-trimethoxy arrangement distinguishes the target compound from the 3,4,5-trimethoxy isomer (CAS 1396635-04-3, ). Methoxy group positioning influences electronic effects and steric bulk:

- 3,4,5-Trimethoxy : A common motif in bioactive molecules (e.g., trimethoprim), this symmetrical arrangement maximizes electron donation and may improve solubility via polar interactions.

Cycloalkyl Group Variations

- Cyclopentyl (Target Compound) : The smaller cyclopentyl ring may enhance conformational flexibility compared to bulkier cyclohexyl analogs (e.g., CAS 1396635-04-3, ). This could improve membrane permeability but reduce target-binding specificity.

- Cyclohexyl (CAS 1396635-04-3) : Increased hydrophobicity and steric bulk may prolong metabolic stability but hinder diffusion across biological barriers.

Heterocyclic Modifications

- However, it lacks hydrogen-bonding capacity.

- Oxadiazole (CAS 1396635-04-3, ) : The 1,2,4-oxadiazole ring introduces hydrogen-bond acceptors (N and O atoms), enhancing interactions with polar residues in biological targets. This heterocycle is also associated with improved metabolic stability in drug design.

Amide Linker Variations

- The target compound’s cyclopentylmethyl-amide linker is more lipophilic than the hydroxyl-containing N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features an N,O-bidentate directing group. The latter’s hydroxyl group enables metal coordination for catalytic applications, whereas the target’s linker prioritizes lipophilicity.

Structural and Functional Comparison Table

Biological Activity

2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, with the CAS number 2034451-72-2, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 375.5 g/mol. The structure features a benzamide core with three methoxy groups and a thiophen-3-yl cyclopentyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034451-72-2 |

| Molecular Formula | C20H25NO4S |

| Molecular Weight | 375.5 g/mol |

Therapeutic Applications

Due to its structural characteristics, this compound may hold promise in several therapeutic areas:

- Pain Management : Analogous compounds have been studied for their analgesic properties.

- Neurodegenerative Diseases : Potential neuroprotective effects could be explored for conditions like Alzheimer's or Parkinson's disease.

- Cancer Therapy : Investigating the compound's ability to influence cell growth could lead to novel cancer treatments.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential efficacy:

- Study on Benzamide Derivatives : A study demonstrated that certain benzamide derivatives exhibited significant anti-inflammatory activity in vivo by inhibiting COX enzymes .

- Neuroprotective Effects : Research on methoxy-substituted compounds showed promise in protecting neuronal cells from oxidative stress .

- Cancer Cell Lines : A related compound was found to induce apoptosis in breast cancer cell lines through caspase activation .

Comparative Analysis of Similar Compounds

To contextualize the potential activity of this compound, a comparison with similar compounds is useful:

Q & A

Q. What are the key synthetic strategies for preparing 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : The compound likely requires multi-step synthesis, starting with the preparation of the benzamide core (e.g., 3,4,5-trimethoxybenzoic acid conversion to its acid chloride using thionyl chloride) and coupling it to the thiophene-cyclopentylmethyl amine moiety under basic conditions .

- Optimization : Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for amide bond formation), and catalyst use (e.g., HATU for efficient coupling) are critical. Purity can be improved via recrystallization or column chromatography .

- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., integration of methoxy protons at δ 3.7–3.9 ppm) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., thiophene protons at δ 7.1–7.3 ppm, cyclopentyl methylene at δ 3.2–3.5 ppm) and integration ratios .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., calculated for C₂₄H₂₉NO₄S: 427.1815) ensures molecular formula accuracy .

- Chromatography : HPLC with UV detection at 254 nm verifies purity (>95%), while TLC tracks reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls in assay interpretation?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., benzamide derivatives interacting with kinases or GPCRs). Molecular docking studies using software like AutoDock Vina can predict binding affinities .

- In Vitro Assays : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., fluorescence-based kinase profiling). Include positive controls (e.g., staurosporine for kinase inhibition) .

- Pitfalls : Account for solubility issues (use DMSO stocks <0.1% v/v) and validate results across multiple biological replicates to distinguish artifacts from true activity .

Q. How should researchers resolve contradictory data in biological studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Dose-Response Curves : Perform 8-point dilution series (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values. Repeat assays in triplicate .

- Assay Conditions : Standardize variables like cell passage number, serum concentration, and incubation time. For enzyme assays, confirm substrate kinetics (e.g., Km consistency) .

- Orthogonal Validation : Cross-validate using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What computational approaches are recommended to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability and key residues (e.g., hydrogen bonds with trimethoxy groups) .

- QSAR Modeling : Use datasets of analogs to build predictive models (e.g., Random Forest regression) correlating substituent electronic parameters (Hammett σ) with activity .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for structural variants to guide synthetic prioritization .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolism?

Methodological Answer:

- Animal Models : Administer compound (e.g., 10 mg/kg IV and PO in mice) and collect plasma at intervals (0.5–24 hr). Quantify via LC-MS/MS .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) with fragmentation (MS/MS) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Tissue Distribution : Sacrifice animals post-dose and analyze organ homogenates (e.g., liver, brain) for compound accumulation .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., thionyl chloride reactions) to improve safety and yield .

- Green Chemistry : Replace toxic solvents (e.g., DCM with 2-MeTHF) and optimize catalyst loading (e.g., reduce Pd catalysts to <1 mol%) .

- Process Analytics : Use PAT tools (e.g., in-line FTIR) to monitor reaction progression and automate endpoint detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.